

Structural Elucidation and Therapeutic Potential of C₁₃H₉N₃O₂ Isomers: A Technical Guide

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Compound of Interest

Compound Name: 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid
CAS No.: 113296-37-0
Cat. No.: B11871680

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Executive Summary & Chemical Space Analysis

The molecular formula C₁₃H₉N₃O₂ represents a chemically diverse space of high-value pharmacophores. With a molecular weight of 239.23 g/mol and a Degree of Unsaturation (DoU) of 11, this formula is characteristic of planar, tricyclic heteroaromatic systems or conjugated bicyclic scaffolds substituted with nitro or carbonyl groups.

For the drug development professional, this formula is not merely a stoichiometric count but a gateway to two distinct classes of bioactive agents:

- DNA Intercalators: Acridine-based scaffolds (e.g., 1-nitro-9-aminoacridine).
- Enzyme Inhibitors/Antimicrobials: Benzimidazole-based scaffolds (e.g., 2-(4-nitrophenyl)benzimidazole).^[1]

This guide provides a technical breakdown of these isomers, their physicochemical properties, and a validated protocol for their differentiation using LC-MS/MS and NMR.

Physicochemical Baseline

Property	Value	Notes
Molecular Formula	C ₁₃ H ₉ N ₃ O ₂	
Exact Mass (Monoisotopic)	239.0695 Da	Critical for HRMS confirmation
Molecular Weight (Average)	239.23 g/mol	
Degree of Unsaturation	11.0	Implies extensive aromaticity/rings
Composition	C (65.27%), H (3.79%), N (17.56%), O (13.38%)	High Nitrogen content suggests basicity

Primary Isomers of Pharmacological Interest

Isomer A: 1-Nitro-9-aminoacridine

Class: Tricyclic Heterocycle (Acridine derivative) Mechanism: DNA Intercalation / Topoisomerase II Inhibition

This isomer represents the core scaffold of several antitumor agents (related to Nitracrine). The planar acridine ring facilitates intercalation between DNA base pairs, while the nitro group at position 1 (or 3) enhances hypoxia-selective toxicity through bioreductive activation.

- **Structural Feature:** The 9-amino group provides crucial hydrogen bonding with the DNA phosphate backbone, stabilizing the intercalative complex.
- **Therapeutic Application:** Studied extensively for pancreatic and colon cancer activity due to its ability to arrest the cell cycle in the G2/M phase [1].

Isomer B: 2-(4-Nitrophenyl)-1H-benzimidazole

Class: Bicyclic Heterocycle (Benzimidazole derivative) Mechanism: Kinase Inhibition / Antimicrobial Activity

Unlike the fused tricyclic acridine, this molecule features a benzimidazole ring linked to a nitrophenyl group. This flexibility allows it to fit into enzyme binding pockets (e.g., kinases) rather than intercalating into DNA.

- **Structural Feature:** The imidazole nitrogen acts as a proton acceptor/donor pair, critical for active site interactions.
- **Therapeutic Application:** Derivatives of this scaffold exhibit potent antifungal and antimicrobial activity, often acting by inhibiting microtubule polymerization or specific bacterial kinases [2].

Synthesis & Reaction Pathways[1][2][3][4][5][6][7]

Understanding the synthetic origin is the first step in structural verification. The synthesis of Isomer B (Benzimidazole) is a classic condensation reaction often cited in medicinal chemistry optimization.

Visualization: Benzimidazole Synthesis Workflow

The following diagram illustrates the condensation of o-phenylenediamine with 4-nitrobenzaldehyde, a reaction that proceeds via a Schiff base intermediate before oxidative cyclization.

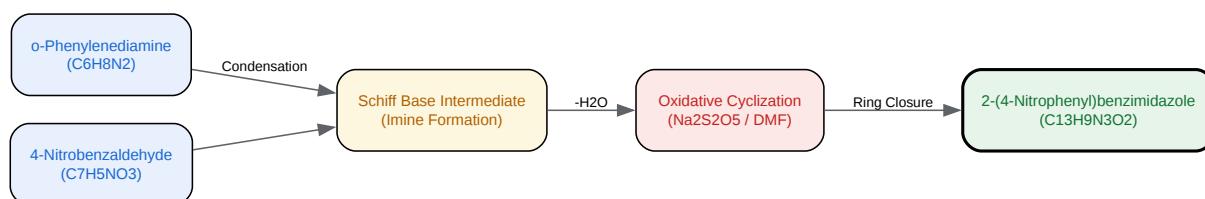


Fig 1. Synthetic pathway for 2-(4-nitrophenyl)benzimidazole via Schiff base condensation.

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Analytical Protocol: Differentiating Isomers

Distinguishing between 1-nitro-9-aminoacridine and 2-(4-nitrophenyl)benzimidazole requires more than simple mass spectrometry, as their exact mass (239.0695 Da) is identical.

Method: LC-MS/MS with Phenyl-Hexyl Selectivity

Objective: Chromatographic resolution followed by MS/MS fragmentation analysis.

Step 1: Chromatographic Separation

Standard C18 columns may struggle to separate these planar aromatics. A Phenyl-Hexyl stationary phase is recommended due to "pi-pi" interactions which differ significantly between the fused tricyclic acridine and the rotatable benzimidazole-phenyl system.

- Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.

Step 2: MS/MS Fragmentation (ESI+)

While the parent ion is the same (

240.07

), the fragmentation patterns are distinct:

Isomer	Precursor ()	Major Product Ions ()	Mechanistic Insight
Acridine Derivative	240.07	194.0, 223.0	Loss of (46 Da) is common; rigid ring creates stable fragments.
Benzimidazole Derivative	240.07	118.0, 105.0	Cleavage of the bond between benzimidazole and phenyl ring occurs more readily.

Visualization: Analytical Decision Tree

This workflow ensures rigorous identification, moving from mass confirmation to structural elucidation.

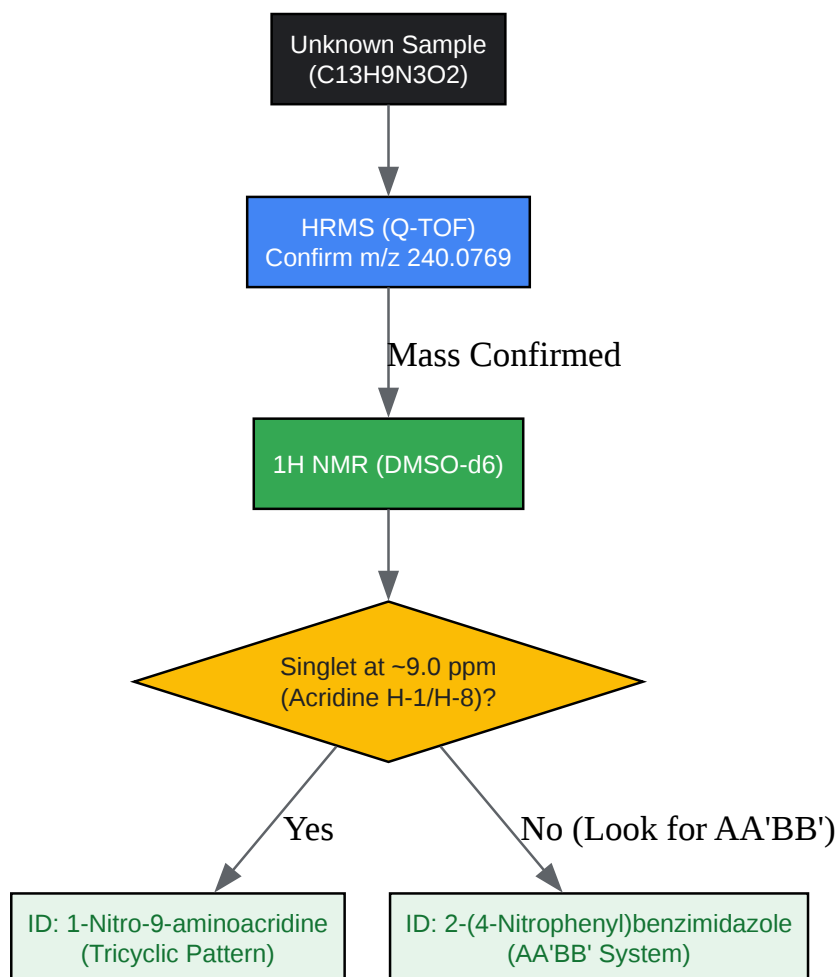


Fig 2. Analytical decision tree for structural differentiation of C₁₃H₉N₃O₂ isomers.

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